![molecular formula C15H16N4O4 B2800916 2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1251676-80-8](/img/structure/B2800916.png)
2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C15H16N4O4 and its molecular weight is 316.317. The purity is usually 95%.
BenchChem offers high-quality 2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Effects of Related Compounds
Research on acetamide, formamide, and their derivatives has significantly contributed to our understanding of biological consequences following exposure. These chemicals have commercial importance and exhibit varied biological responses, both qualitatively and quantitatively. Updated information emphasizes environmental toxicology and the expanded knowledge base over the years, suggesting potential research pathways for related compounds like the one of interest (Kennedy, 2001).
Advanced Oxidation Processes in Drug Degradation
Advanced Oxidation Processes (AOPs) have been studied for the degradation of pharmaceuticals, offering insights into kinetics, mechanisms, and by-products. This research highlights the complexity of drug degradation pathways and the potential for novel compounds to undergo similar processes. The examination of by-products and their biotoxicity may inform future studies on the environmental impact and degradation behavior of complex acetamide derivatives (Qutob et al., 2022).
Antituberculosis Activity of Organotin Complexes
The antituberculosis activity of organotin complexes reveals a structural diversity that influences biological activity. This work underscores the importance of ligand environment and the potential for developing novel therapeutic agents based on organotin chemistry. Research on compounds like the one mentioned could explore similar bioactive frameworks for treating infectious diseases (Iqbal et al., 2015).
Trafficking of NMDA Receptors
The trafficking of NMDA receptors in the central nervous system highlights the intricate regulation of synaptic numbers and types, which has implications for neurological diseases. Studies in this area may offer a foundation for investigating how compounds affecting neurotransmitter systems could modulate receptor trafficking and influence neurophysiological outcomes (Horak et al., 2014).
Synthesis and Pharmacological Activities of Piracetam and its Derivatives
The synthesis and pharmacological activities of piracetam, a nootropic drug, provide a model for understanding how modifications to cyclic compounds can influence their biological activities. Given the chemical structure mentioned, exploring similar synthetic methodologies and biological evaluations could uncover new therapeutic potentials for related compounds (Dhama et al., 2021).
Eigenschaften
IUPAC Name |
2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-9-6-14(21)19(15(16)17-9)8-13(20)18-10-2-3-11-12(7-10)23-5-4-22-11/h2-3,6-7H,4-5,8H2,1H3,(H2,16,17)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMVQNVIUFXTLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.